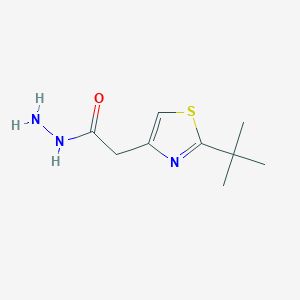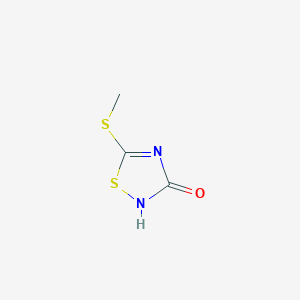
(2-苯氧乙基)三苯基膦溴化物
描述
“(2-Phenoxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C26H24OP.Br and a molecular weight of 383.4414 . It is also known by the IUPAC name 2-phenoxyethyl (triphenyl)phosphanium bromide .
Molecular Structure Analysis
The molecular structure of “(2-Phenoxyethyl)triphenylphosphonium bromide” consists of a phenoxyethyl group attached to a triphenylphosphonium group, with a bromide ion associated with it .
Physical And Chemical Properties Analysis
“(2-Phenoxyethyl)triphenylphosphonium bromide” is a chemical compound with a molecular weight of 383.4414 . The density and other physical and chemical properties of this compound are not directly available in the search results.
科学研究应用
浓缩太阳能(CSP) 热纳米流体
(2-苯氧乙基)三苯基膦溴化物: 已经过评估,可用于为 CSP 电站设计的热纳米流体。 这些纳米流体基于深共熔溶剂 (DES),将氢键供体 (HBD)(如三苯基膦溴化物)与氢键受体 (HBA)(如乙二醇)结合 。 在这些 DES 中添加氧化铝纳米颗粒可以显着提高其热导率,使其优于传统的传热流体,如 Therminol VP-1 。 此应用对于提高 CSP 电站的效率至关重要,而 CSP 电站是可再生能源的重要来源。
医药中间体
该化合物用作医药研究的中间体。 它在合成各种药物中的作用至关重要,因为它具有化学结构,允许进一步官能化并掺入更复杂的分子中 .
传热流体 (HTF) 的合成
在 HTF 的合成中,(2-苯氧乙基)三苯基膦溴化物起着关键作用。 使用该化合物合成的 HTF 表现出增强的热物理特性,这对需要高效传热的应用至关重要 .
新型溶剂的开发
该化合物在新型溶剂的开发中起着重要作用,特别是在 DES 的创建中。 这些溶剂具有广泛的应用,包括用作各种化学过程中传统有机溶剂的环境友好替代品 .
材料科学与纳米技术
对含有(2-苯氧乙基)三苯基膦溴化物的 DES 中纳米颗粒分散的研究为材料科学和纳米技术开辟了可能性。 这包括为先进制造和工程应用创建具有独特性能的新材料 .
可再生能源存储
该化合物在 CSP 电站中的应用也扩展到可再生能源存储。 使用该化合物开发的热流体可以在白天储存太阳能,然后可以利用热力循环在夜间发电 .
传热增强
通过形成包含(2-苯氧乙基)三苯基膦溴化物的 DES,研究人员可以创建具有显着改善的传热能力的流体。 这对于需要高水平热管理的工业过程特别有利 .
化学过程优化
在新型热流体的概念设计中使用(2-苯氧乙基)三苯基膦溴化物可以优化化学过程。 这包括提高反应效率并减少化学制造的环境影响 .
属性
IUPAC Name |
2-phenoxyethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIVZQJPMLZRIS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945063 | |
| Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22409-83-2 | |
| Record name | Phosphonium, (2-phenoxyethyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22409-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Phenoxyethyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022409832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22409-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenoxyethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)










